

SU11652: A Technical Guide to its Discovery and Preclinical Development

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Compound of Interest

Compound Name: SU11652

Cat. No.: B1681150

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Abstract

SU11652 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has demonstrated significant preclinical activity in various cancer models. Structurally similar to sunitinib, **SU11652** exhibits a distinct and compelling biological profile, notably its potent inhibition of FMS-like tyrosine kinase 3 (FLT3) and its unique mechanism of inducing lysosomal cell death. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of **SU11652**, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its biological pathways and experimental workflows.

Introduction

The development of targeted therapies has revolutionized oncology, and receptor tyrosine kinases (RTKs) have emerged as critical targets due to their central role in regulating cell proliferation, survival, and angiogenesis. **SU11652** was identified as a promising anti-cancer agent through the screening of small-molecule kinase inhibitor libraries.^[1] It is a cell-permeable, ATP-competitive inhibitor that targets several members of the split kinase family of RTKs, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), fibroblast growth factor receptors (FGFRs), and Kit.^[2] Of particular significance is its high potency against both wild-type and mutant forms of FLT3, a key driver in acute myeloid leukemia (AML).^{[1][3]}

Furthermore, **SU11652** distinguishes itself from many other kinase inhibitors through a novel mechanism of action involving the induction of lysosomal membrane permeabilization.^[2] This is achieved through the inhibition of acid sphingomyelinase, leading to lysosomal destabilization and the release of cathepsins into the cytosol, ultimately triggering a caspase-independent cell death pathway.^[2] This unique property allows **SU11652** to effectively kill cancer cells, including those that are multidrug-resistant.^[2]

Mechanism of Action

SU11652 exerts its anti-cancer effects through a dual mechanism: inhibition of key receptor tyrosine kinases and induction of lysosomal-mediated cell death.

Receptor Tyrosine Kinase Inhibition

SU11652 competitively binds to the ATP-binding pocket of multiple RTKs, thereby blocking downstream signaling pathways crucial for tumor growth and angiogenesis.^[4] Its most prominent target is FLT3, a receptor frequently mutated in AML.^{[1][3]} By inhibiting FLT3, **SU11652** effectively blocks the activation of downstream pro-survival pathways such as ERK, Akt, and STAT.^[1]

Lysosomal Destabilization

A defining feature of **SU11652** is its ability to induce lysosomal membrane permeabilization.^[2] This process is initiated by the drug's accumulation in lysosomes and subsequent inhibition of acid sphingomyelinase, a key enzyme for maintaining lysosomal membrane integrity.^[2] The resulting destabilization leads to the release of lysosomal proteases, such as cathepsins, into the cytoplasm, triggering a cascade of events that culminate in cell death, even in apoptosis-resistant cancer cells.^[2]

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of **SU11652**.

Table 1: In Vitro Kinase Inhibitory Activity of SU11652

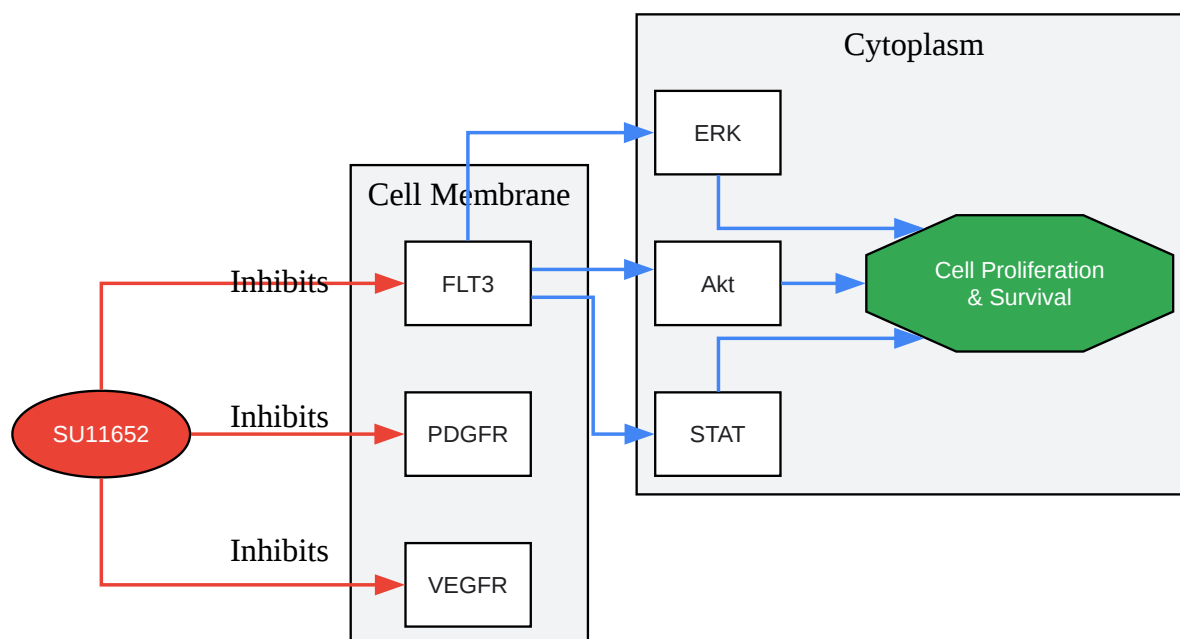
Target Kinase	IC50 (nM)	Assay Type	Reference
FLT3 (wild-type)	~1.5	Biochemical	[1] [3]
FLT3 (D835Y mutant)	16	Biochemical	[1] [3]
FLT3 (D835H mutant)	32	Biochemical	[1] [3]
PDGFR β	3 - 500	Biochemical	[3]
VEGFR2	3 - 500	Biochemical	[3]
FGFR1	3 - 500	Biochemical	[3]
c-Kit	3 - 500	Biochemical	[3]

Table 2: In Vitro Cellular Activity of SU11652

Cell Line	Cancer Type	Key Mutation(s)	IC50 (nM)	Assay Type	Reference
MV-4-11	Acute Myeloid Leukemia	FLT3-ITD	~5	MTT Assay	[3] [5]
HL-60	Acute Promyelocytic Leukemia	-	>500	MTT Assay	[3]
Jurkat	Acute T-cell Leukemia	-	>500	MTT Assay	[3]
Karpas 299	Anaplastic Large Cell Lymphoma	ALK fusion, p53 mutation	>500	MTT Assay	[3]
MCF7-Bcl-2	Breast Cancer	Apoptosis-resistant	Low micromolar	Cell Viability Assay	[2]
HeLa	Cervical Carcinoma	-	Low micromolar	Cell Viability Assay	[2]
U-2-OS	Osteosarcoma	-	Low micromolar	Cell Viability Assay	[2]
Du145	Prostate Carcinoma	-	Low micromolar	Cell Viability Assay	[2]
WEHI-S	Fibrosarcoma	-	Low micromolar	Cell Viability Assay	[2]

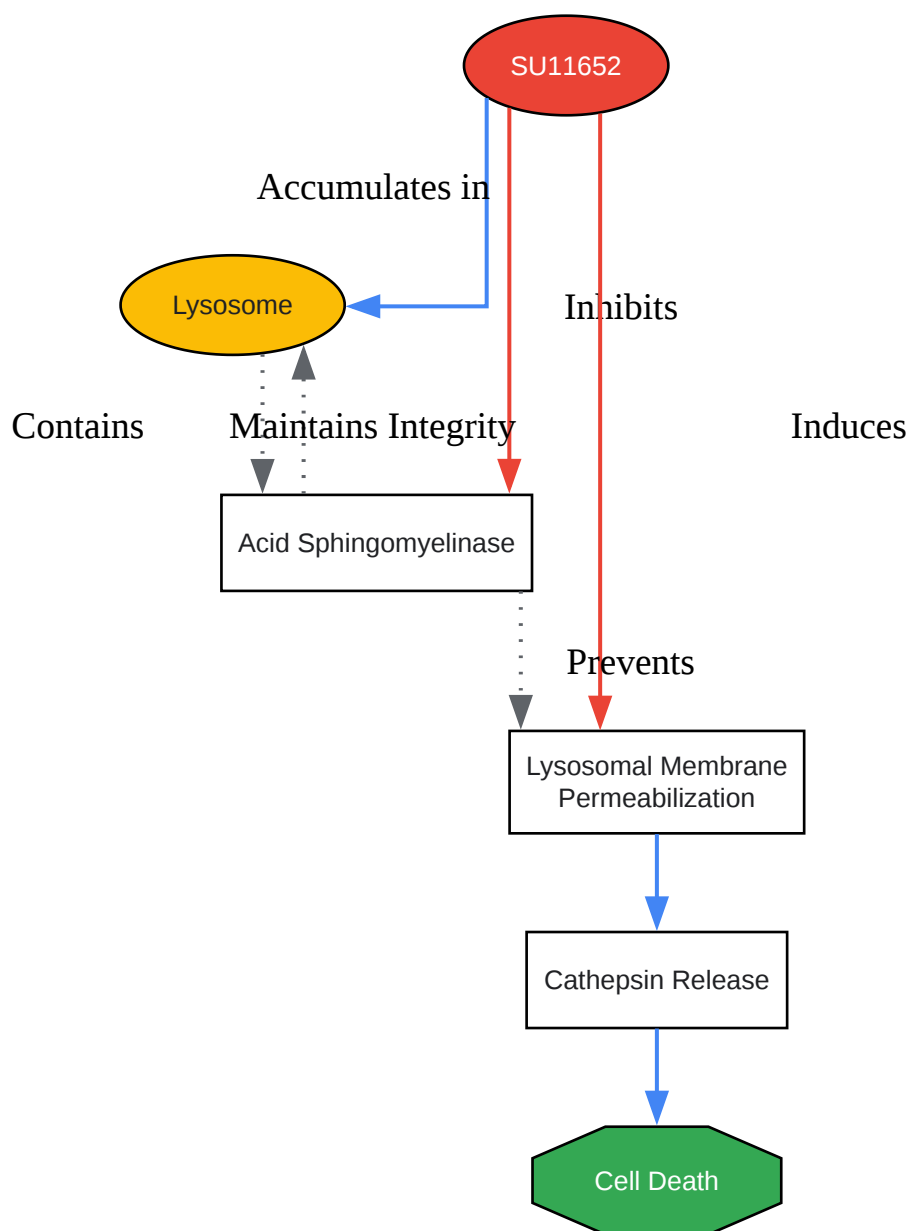
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by **SU11652** and a typical experimental workflow for its evaluation.



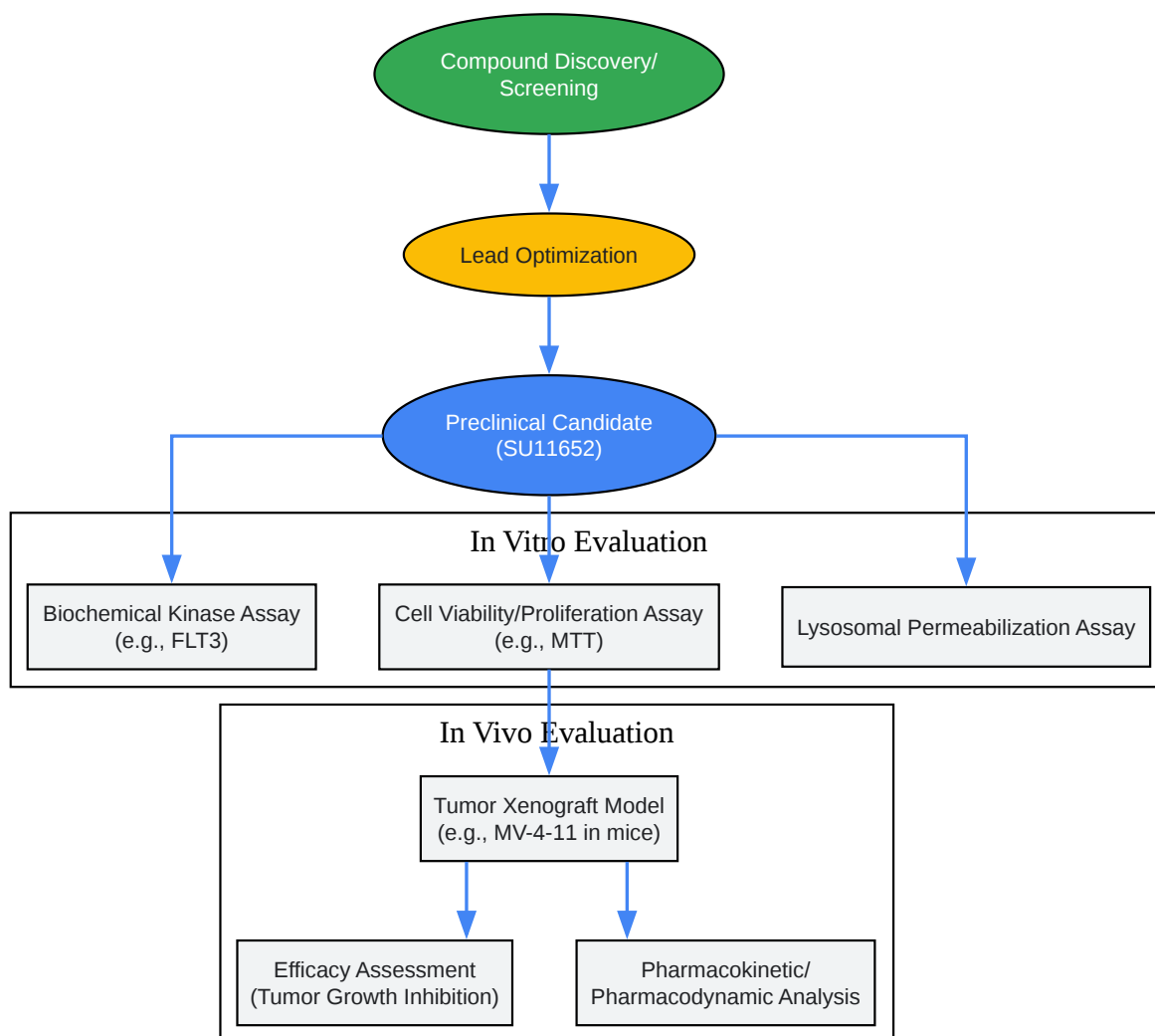
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Figure 1: SU11652 Inhibition of RTK Signaling Pathways.



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Figure 2: SU11652-Induced Lysosomal Cell Death Pathway.



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